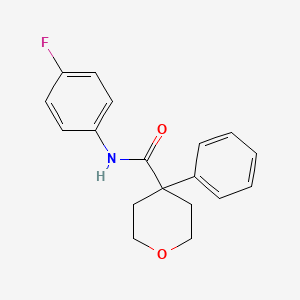![molecular formula C21H26N4O3 B5602523 3-(1-methylbutyl)-8-(quinoxalin-5-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5602523.png)
3-(1-methylbutyl)-8-(quinoxalin-5-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Research on similar compounds has detailed multi-step synthetic pathways starting from basic aromatic or heterocyclic amines. For instance, a study by Guillon et al. (2020) on a pyrrolo[1,2-a]quinoxaline derivative involves a multi-step synthesis starting from 2-nitroaniline, showcasing the complexity and the intricate steps required in synthesizing such compounds (Guillon et al., 2020). This suggests that the synthesis of our target compound would likely involve a complex pathway, potentially starting from quinoxaline derivatives or similar precursors.
Molecular Structure AnalysisThe molecular structure of compounds related to the target molecule has been characterized using techniques like FT-IR, NMR (1H, 13C), X-ray crystallography, and HRMS. For example, the structural characterization of quinoxaline derivatives has been achieved, revealing detailed insights into their molecular frameworks and confirming the identity of synthesized compounds (Guillon et al., 2020). These methodologies would be critical in elucidating the structure of "3-(1-methylbutyl)-8-(quinoxalin-5-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one."
Chemical Reactions and Properties
The chemical reactivity and properties of related compounds have been studied, indicating potential reactions such as three-component synthesis, oxidative cyclization, and acylation reactions that these molecules can undergo. For instance, a study by Lisovenko and Dryahlov (2016) on the three-component reaction involving quinoxaline derivatives underlines the versatility and reactivity of these compounds in creating complex molecular architectures (Lisovenko & Dryahlov, 2016). These findings suggest that our target compound could participate in similar chemical reactions, showcasing a range of chemical properties and reactivities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
This compound is part of a broader class of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which have been synthesized and evaluated for their potential in various biological activities. For instance, Caroon et al. (1981) investigated a series of these compounds for their antihypertensive properties in rats, revealing significant findings in the domain of blood pressure regulation without evidence of beta-adrenergic blocking activity, highlighting their potential as alpha-adrenergic blockers (Caroon et al., 1981). Similarly, Guillon et al. (2020) synthesized a quinoxaline derivative showing cytotoxic potential against several human leukemia cell lines, which underscores the compound's potential in cancer research (Guillon et al., 2020).
Chemical Synthesis and Reactivity
Lisovenko et al. (2016) demonstrated the three-component synthesis involving 5-aryl-4-(quinoxalin-2-yl)furan-2,3-diones, highlighting the compound's versatility in synthesizing complex molecular architectures (Lisovenko et al., 2016). Furthermore, the work by Refaat et al. (2004) on synthesizing various quinoxaline derivatives, including antimicrobial assessments, points towards the importance of these compounds in developing new antimicrobial agents (Refaat et al., 2004).
Potential in Drug Development
Research by Xie et al. (2019) on metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones presents a new method for preparing bioactive quinoxaline derivatives, suggesting avenues for drug synthesis and development (Xie et al., 2019). Additionally, the exploration of spirolactams as pseudopeptides for peptide synthesis by Fernandez et al. (2002) indicates the compound's utility in creating constrained surrogates for bioactive peptides (Fernandez et al., 2002).
Eigenschaften
IUPAC Name |
3-pentan-2-yl-8-(quinoxaline-5-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-3-5-15(2)25-14-21(28-20(25)27)8-12-24(13-9-21)19(26)16-6-4-7-17-18(16)23-11-10-22-17/h4,6-7,10-11,15H,3,5,8-9,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTLEPQHZOOFJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N1CC2(CCN(CC2)C(=O)C3=C4C(=CC=C3)N=CC=N4)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{5-[(cyclohexylcarbonyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B5602444.png)
![4-ethoxy-3-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5602449.png)
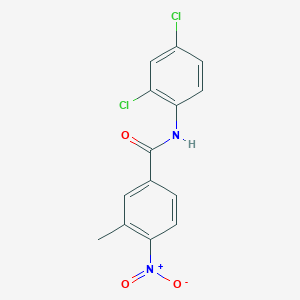
![1-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B5602458.png)
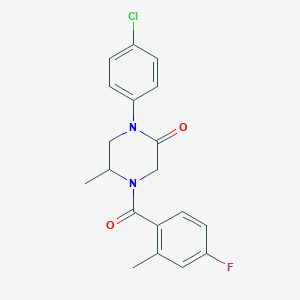

![3-methyl-8-[3-methyl-2-(2-methylphenoxy)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5602471.png)
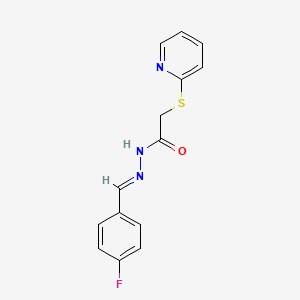
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5602505.png)

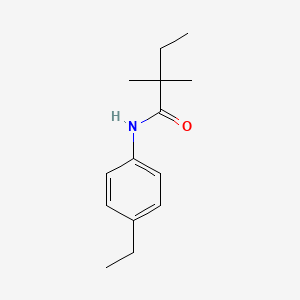
![methyl 2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5602531.png)

